molecular formula C19H16N4O5S B11093509 2-[(2-Nitro-benzenesulfonyl)-phenyl-amino]-N-pyridin-3-yl-acetamide

2-[(2-Nitro-benzenesulfonyl)-phenyl-amino]-N-pyridin-3-yl-acetamide

Cat. No.: B11093509
M. Wt: 412.4 g/mol
InChI Key: UDANJYPTOMQPEG-UHFFFAOYSA-N
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Description

2-(N-PHENYL2-NITROBENZENESULFONAMIDO)-N-(PYRIDIN-3-YL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenyl, nitrobenzene, sulfonamide, and pyridine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-PHENYL2-NITROBENZENESULFONAMIDO)-N-(PYRIDIN-3-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Key steps include:

    Nitration: Introduction of a nitro group into the benzene ring.

    Sulfonation: Addition of a sulfonamide group.

    Coupling Reaction: Formation of the amide bond between the phenyl and pyridine groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N-PHENYL2-NITROBENZENESULFONAMIDO)-N-(PYRIDIN-3-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-(N-PHENYL2-NITROBENZENESULFONAMIDO)-N-(PYRIDIN-3-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-PHENYL2-NITROBENZENESULFONAMIDO)-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and nitrobenzene-based molecules. Examples are:

  • 2-(N-Phenylsulfonamido)-N-(pyridin-3-yl)acetamide
  • 2-(N-Phenyl-4-nitrobenzenesulfonamido)-N-(pyridin-3-yl)acetamide

Uniqueness

What sets 2-(N-PHENYL2-NITROBENZENESULFONAMIDO)-N-(PYRIDIN-3-YL)ACETAMIDE apart is its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H16N4O5S

Molecular Weight

412.4 g/mol

IUPAC Name

2-(N-(2-nitrophenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C19H16N4O5S/c24-19(21-15-7-6-12-20-13-15)14-22(16-8-2-1-3-9-16)29(27,28)18-11-5-4-10-17(18)23(25)26/h1-13H,14H2,(H,21,24)

InChI Key

UDANJYPTOMQPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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